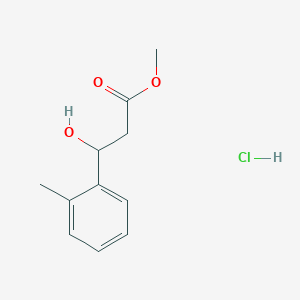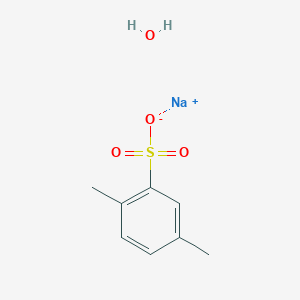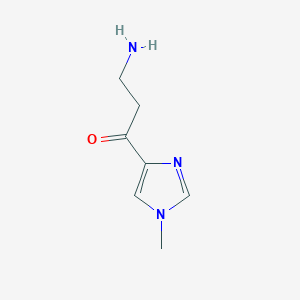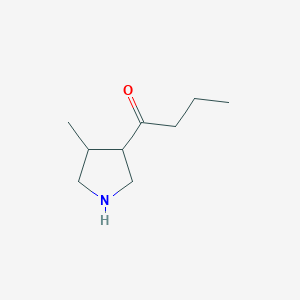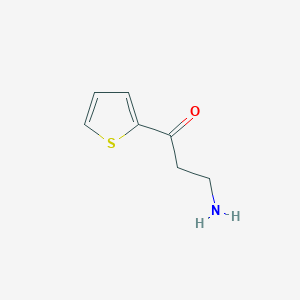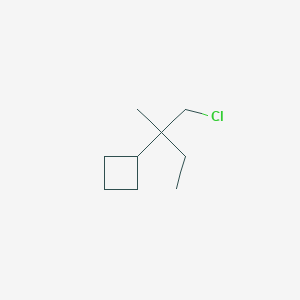
(1-Chloro-2-methylbutan-2-yl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloro-2-methylbutan-2-yl)cyclobutane is an organic compound with the molecular formula C9H17Cl It is a cyclobutane derivative where a 1-chloro-2-methylbutan-2-yl group is attached to the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylbutan-2-yl)cyclobutane typically involves the chlorination of 2-methylbutan-2-ylcyclobutane. This can be achieved through the reaction of 2-methylbutan-2-ylcyclobutane with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the compound. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloro-2-methylbutan-2-yl)cyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Elimination Reactions: Reagents such as potassium hydroxide (KOH) in ethanol are used, and the reactions are conducted under reflux conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes.
Oxidation Reactions: The major products are alcohols, ketones, or carboxylic acids.
Aplicaciones Científicas De Investigación
(1-Chloro-2-methylbutan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (1-Chloro-2-methylbutan-2-yl)cyclobutane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also undergo elimination reactions to form alkenes, which can further react with other molecules. The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Chloro-3-methylbutan-2-yl)cyclobutane
- (1-Chloro-2-methyl-2-butanyl)cyclobutane
- 1-Chloro-2-methylbutane
Uniqueness
(1-Chloro-2-methylbutan-2-yl)cyclobutane is unique due to its specific substitution pattern and the presence of a cyclobutane ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the position of the chlorine atom and the methyl group can influence the compound’s reactivity in substitution and elimination reactions .
Propiedades
Fórmula molecular |
C9H17Cl |
|---|---|
Peso molecular |
160.68 g/mol |
Nombre IUPAC |
(1-chloro-2-methylbutan-2-yl)cyclobutane |
InChI |
InChI=1S/C9H17Cl/c1-3-9(2,7-10)8-5-4-6-8/h8H,3-7H2,1-2H3 |
Clave InChI |
PIYONOPBRPMQCF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CCl)C1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13169826.png)
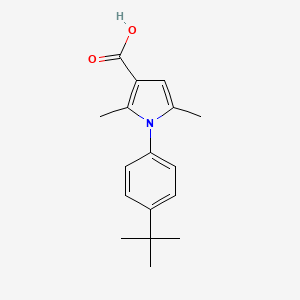
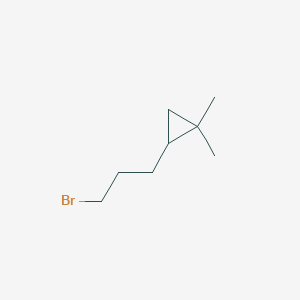
![tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13169851.png)
